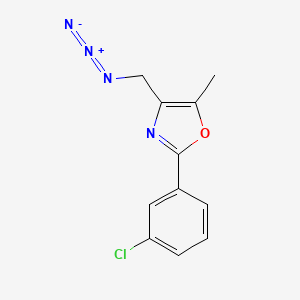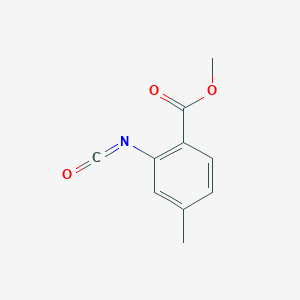![molecular formula C7H4Cl2N2 B1393364 4,5-Dichloro-1H-pyrrolo[2,3-b]pyridine CAS No. 1142192-58-2](/img/structure/B1393364.png)
4,5-Dichloro-1H-pyrrolo[2,3-b]pyridine
説明
4,5-Dichloro-1H-pyrrolo[2,3-b]pyridine is a chemical compound with the molecular formula C7H4Cl2N2 . It has an average mass of 187.026 Da and a monoisotopic mass of 185.975159 Da .
Molecular Structure Analysis
The molecular structure of 4,5-Dichloro-1H-pyrrolo[2,3-b]pyridine includes two chlorine atoms, two nitrogen atoms, and a pyrrolopyridine core . The compound has a density of 1.6±0.1 g/cm3, a boiling point of 309.3±37.0 °C at 760 mmHg, and a flash point of 169.8±12.1 °C .Physical And Chemical Properties Analysis
4,5-Dichloro-1H-pyrrolo[2,3-b]pyridine has a molar refractivity of 46.4±0.3 cm3, a polar surface area of 29 Å2, and a polarizability of 18.4±0.5 10-24 cm3 . It has a surface tension of 64.0±3.0 dyne/cm and a molar volume of 119.0±3.0 cm3 . The compound has an ACD/LogP of 3.48 and an ACD/LogD (pH 7.4) of 3.06 .科学的研究の応用
Application in Cancer Therapy
- Scientific Field : Oncology, specifically cancer therapy .
- Summary of the Application : “4,5-Dichloro-1H-pyrrolo[2,3-b]pyridine” is used in the synthesis of derivatives that have shown potent activities against fibroblast growth factor receptors (FGFR1, 2, and 3), which play an essential role in various types of tumors . Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .
- Methods of Application or Experimental Procedures : The compound is used in the synthesis of a series of 1H-pyrrolo[2,3-b]pyridine derivatives . These derivatives are then tested for their inhibitory activity against FGFR1, 2, and 3 . The derivatives are also tested in vitro for their ability to inhibit breast cancer 4T1 cell proliferation and induce apoptosis .
- Results or Outcomes : Among the synthesized derivatives, compound 4h exhibited potent FGFR inhibitory activity (FGFR1–4 IC50 values of 7, 9, 25 and 712 nM, respectively) . In vitro, 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis . Furthermore, 4h also significantly inhibited the migration and invasion of 4T1 cells .
Application in Antimicrobial Therapy
- Scientific Field : Microbiology, specifically antimicrobial therapy .
- Summary of the Application : “4,5-Dichloro-1H-pyrrolo[2,3-b]pyridine” is used in the synthesis of a new class of pyrrolo[2,3-d]pyridine and pyrimidine functionalized 1,2,3-triazole derivatives . These derivatives have shown promising antimicrobial activity against various bacterial and fungal strains .
- Methods of Application or Experimental Procedures : The compound is used in the synthesis of a series of pyrrolo[2,3-d]pyridine and pyrimidine functionalized 1,2,3-triazole derivatives . These derivatives are then tested for their antimicrobial activity against various bacterial and fungal strains .
- Results or Outcomes : Among the derivatives tested, some exhibited promising activity against microbial strains (B. pumilis, B. subtilis, E. coli, P. vulgaris. A. niger and P. crysogenium) and showed activity comparable with standard drugs .
Application in Diabetes Treatment
- Scientific Field : Endocrinology, specifically diabetes treatment .
- Summary of the Application : “4,5-Dichloro-1H-pyrrolo[2,3-b]pyridine” is used in the synthesis of compounds that have shown efficacy in reducing blood glucose . Therefore, these compounds may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and diabetes .
- Methods of Application or Experimental Procedures : The compound is used in the synthesis of a series of derivatives . These derivatives are then tested for their ability to reduce blood glucose .
- Results or Outcomes : The synthesized compounds have shown efficacy in reducing blood glucose . Therefore, they may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and diabetes .
Application in Antiviral Therapy
- Scientific Field : Virology, specifically antiviral therapy .
- Summary of the Application : “4,5-Dichloro-1H-pyrrolo[2,3-b]pyridine” is used in the synthesis of a new class of pyrrolo[2,3-d]pyridine and pyrimidine functionalized 1,2,3-triazole derivatives . These derivatives have shown promising antiviral activity against various viral strains .
- Methods of Application or Experimental Procedures : The compound is used in the synthesis of a series of pyrrolo[2,3-d]pyridine and pyrimidine functionalized 1,2,3-triazole derivatives . These derivatives are then tested for their antiviral activity against various viral strains .
- Results or Outcomes : Among the derivatives tested, some exhibited promising activity against viral strains and showed activity comparable with standard drugs .
Application in Kinase Inhibition
- Scientific Field : Biochemistry, specifically kinase inhibition .
- Summary of the Application : “4,5-Dichloro-1H-pyrrolo[2,3-b]pyridine” is used in the synthesis of a new class of 1H-pyrazolo[3,4-b]pyridines . These compounds have shown efficacy in inhibiting various kinases, which play crucial roles in cellular signaling .
- Methods of Application or Experimental Procedures : The compound is used in the synthesis of a series of 1H-pyrazolo[3,4-b]pyridines . These compounds are then tested for their ability to inhibit various kinases .
- Results or Outcomes : The synthesized compounds have shown efficacy in inhibiting various kinases . Therefore, they may find application in the treatment of disorders involving aberrant kinase signaling, such as cancer .
特性
IUPAC Name |
4,5-dichloro-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N2/c8-5-3-11-7-4(6(5)9)1-2-10-7/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCLZDOZRYOFSNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=C(C(=C21)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80674066 | |
| Record name | 4,5-Dichloro-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80674066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dichloro-1H-pyrrolo[2,3-b]pyridine | |
CAS RN |
1142192-58-2 | |
| Record name | 4,5-Dichloro-1H-pyrrolo[2,3-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1142192-58-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5-Dichloro-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80674066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[6-oxo-3-(2-thienyl)pyridazin-1(6H)-yl]butanoic acid](/img/structure/B1393282.png)

![Benzo[c][1,2]oxaborole-1,6(3H)-diol](/img/structure/B1393284.png)

![2-(diethoxymethyl)-5,6-difluoro-1-methyl-1H-benzo[d]imidazole](/img/structure/B1393290.png)

![1H-Pyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B1393292.png)




![5,7-Bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1393303.png)
